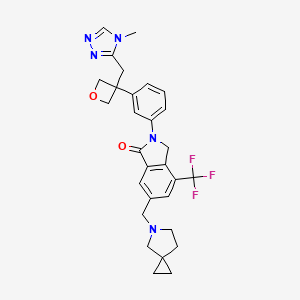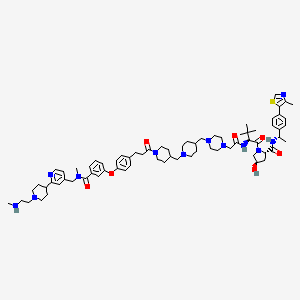
Chk1-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chk1-IN-9 is a small molecule inhibitor that targets checkpoint kinase 1 (CHK1), a serine/threonine kinase involved in the DNA damage response. CHK1 plays a crucial role in maintaining genomic stability by regulating cell cycle progression and DNA repair mechanisms. Inhibition of CHK1 has been explored as a therapeutic strategy in cancer treatment, as it can sensitize cancer cells to DNA-damaging agents and enhance the efficacy of chemotherapy and radiotherapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chk1-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps typically include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce specific substituents that enhance the compound’s potency and selectivity for CHK1. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification techniques such as crystallization or chromatography, and quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
Chk1-IN-9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions are typically intermediates or derivatives of this compound that possess modified functional groups, which can be further processed to yield the final active compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a tool compound to study the role of CHK1 in DNA damage response and cell cycle regulation.
Biology: Investigated for its effects on cellular processes such as DNA repair, apoptosis, and cell proliferation.
Medicine: Explored as a therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents to enhance their efficacy.
Wirkmechanismus
Chk1-IN-9 exerts its effects by inhibiting the activity of CHK1, thereby disrupting the DNA damage response and cell cycle checkpoints. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. The molecular targets of this compound include the ATP-binding site of CHK1, where it competes with ATP and prevents the phosphorylation of downstream substrates involved in DNA repair and cell cycle progression.
Vergleich Mit ähnlichen Verbindungen
Chk1-IN-9 is one of several CHK1 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:
GDC-0575: Another CHK1 inhibitor with potent anti-cancer activity.
LY2603618: A selective CHK1 inhibitor used in combination with chemotherapy.
MK-8776: A CHK1 inhibitor that enhances the efficacy of DNA-damaging agents.
This compound is unique in its specific chemical structure and binding affinity for CHK1, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to other CHK1 inhibitors.
Eigenschaften
Molekularformel |
C19H18F2N8O |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
5-[[5-(2,2-difluoroethyl)-6-oxopyrido[3,2-d]pyrimidin-2-yl]amino]-3-(pyrrolidin-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C19H18F2N8O/c20-17(21)10-29-16-9-25-19(28-13(16)1-2-18(29)30)27-12-5-14(15(6-22)24-8-12)26-11-3-4-23-7-11/h1-2,5,8-9,11,17,23,26H,3-4,7,10H2,(H,25,27,28) |
InChI-Schlüssel |
SIJZFZFUKHLAEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1NC2=C(N=CC(=C2)NC3=NC=C4C(=N3)C=CC(=O)N4CC(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)


![[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-(dimethylamino)benzoate](/img/structure/B12370814.png)








![disodium;chromium(3+);2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitrophenolate;4-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-3-oxidonaphthalene-1-sulfonate](/img/structure/B12370835.png)
